molecular formula C23H17Cl2N3O2 B12143902 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B12143902
M. Wt: 438.3 g/mol
InChI Key: ODXRBGGTZKLXAG-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a chlorobenzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 4-chlorobenzaldehyde with guanidine in the presence of a base.

    Substitution Reactions: The amino group and the chlorophenyl group are introduced through substitution reactions using suitable reagents.

    Formation of the Phenol Ring: The phenol ring is synthesized separately and then coupled with the pyrimidine ring through an etherification reaction using 3-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of nitro groups yields amino derivatives.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Uniqueness

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17Cl2N3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

ODXRBGGTZKLXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O

Origin of Product

United States

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